(R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
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Overview
Description
®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)benzaldehyde.
Cyclization: The benzaldehyde undergoes a cyclization reaction to form the indane structure.
Reduction: The resulting compound is then reduced to introduce the amine group at the desired position.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for ®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine often involve the use of biocatalysts or chiral catalysts to achieve high enantiomeric purity. These methods are optimized for large-scale production and may include continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as ketones and aldehydes.
- Reduced amine derivatives.
- Substituted compounds with modified trifluoromethyl groups.
Scientific Research Applications
®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various receptors, modulating their activity and leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(Trifluoromethyl)phenylethanol: Another chiral compound with a trifluoromethyl group, used in the synthesis of neuroprotective agents.
®-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride: A chiral acylating reagent used in the resolution of amino acid enantiomers.
Uniqueness
®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its indane structure combined with a trifluoromethyl group, which imparts distinct physicochemical properties. This combination enhances its potential as a versatile building block in the synthesis of various pharmacologically active compounds.
Properties
Molecular Formula |
C10H10F3N |
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Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9H,4-5,14H2/t9-/m1/s1 |
InChI Key |
PRXYRXUXPMGIBU-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2C(F)(F)F |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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